Imidazo[1,2-A]pyrazin-8(7H)-one
Overview
Description
Imidazo[1,2-A]pyrazin-8(7H)-one acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .
Synthesis Analysis
The synthesis of Imidazo[1,2-A]pyrazin-8(7H)-one has been well studied. It involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-A]pyrazin-8(7H)-one is mainly based on the pattern and position of the substitution . This versatile scaffold plays a crucial role in organic synthesis and drug development .
Chemical Reactions Analysis
Imidazo[1,2-A]pyrazin-8(7H)-one is involved in various chemical reactions. It is known for its reactivity in transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Scientific Research Applications
Luminescence in Marine Organisms
Imidazo[1,2-a]pyrazin-8(7H)-one compounds exhibit significant luminescence properties. A notable application is in the study of bioluminescence in marine organisms, particularly involving coelenterate luciferin "coelenterazine" and Cypridina luciferin. Additionally, these compounds are used in chemiluminescence and enhanced chemiluminescence bioassays, providing valuable tools in biological research (Teranishi, 2007).
Versatility in Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This compound's reactivity and multifarious biological activities have been extensively studied, indicating its potential in future developments in these fields (Goel, Luxami, & Paul, 2015).
Studies on Physical Properties
Research has been conducted on the physical properties of imidazo[1,2-a]pyrazin-8(7H)-one derivatives. Studies using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR have provided insights into their structural and spectroscopic characteristics, enhancing the understanding of their chemical behavior (Nakai et al., 2003).
Antiproliferative and Anticancer Potential
Imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been investigated for their potential as antiproliferative agents, particularly in the context of cancer treatment. Research in this area explores the structure-activity relationships of these compounds, highlighting their relevance in the development of novel anticancer therapies (Myadaraboina et al., 2010).
Green Chemistry and Antimicrobial Activity
The synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives under green chemistry principles has been explored. These compounds have shown promising antimicrobial activity, indicating their potential use in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Future Directions
properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSVGWMYIXRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514908 | |
Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-A]pyrazin-8(7H)-one | |
CAS RN |
434936-85-3 | |
Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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